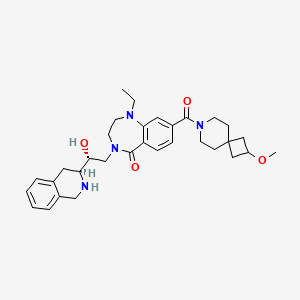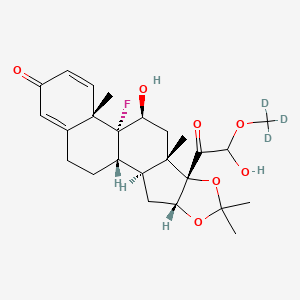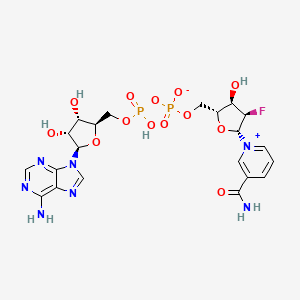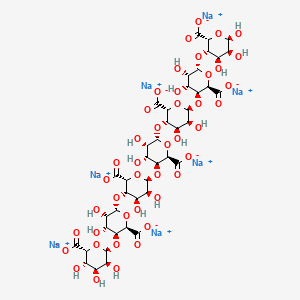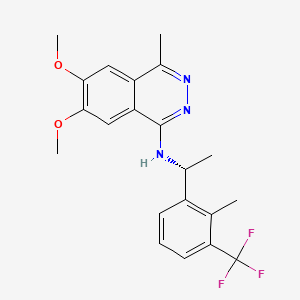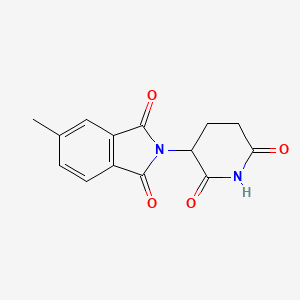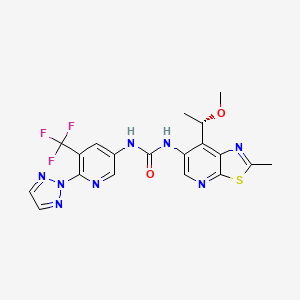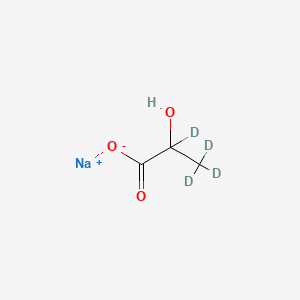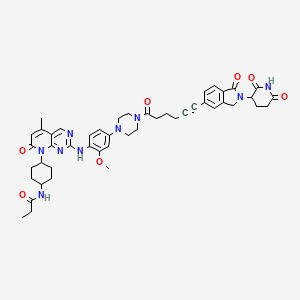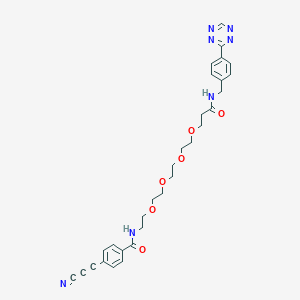
APN-PEG4-tetrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
APN-PEG4-tetrazine is a versatile, bifunctional linker that combines an aliphatic primary amine with a polyethylene glycol spacer and a reactive tetrazine moiety . This compound is particularly valuable in bioorthogonal chemistry, specifically for click chemistry and pretargeted imaging applications . It facilitates site-specific conjugation, enhancing solubility and minimizing immunogenicity, making it a valuable tool in pharmaceutical research and development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
APN-PEG4-tetrazine is synthesized through a series of chemical reactions that involve the conjugation of an aliphatic primary amine with a polyethylene glycol spacer and a tetrazine moiety . The synthetic route typically involves the following steps:
Activation of the Aliphatic Primary Amine: The aliphatic primary amine is activated using a suitable reagent such as N-hydroxysuccinimide (NHS) ester.
Conjugation with Polyethylene Glycol: The activated amine is then conjugated with a polyethylene glycol spacer, typically PEG4, under mild reaction conditions.
Introduction of the Tetrazine Moiety: Finally, the tetrazine moiety is introduced through a coupling reaction with the PEGylated amine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using chromatographic techniques and characterized using spectroscopic methods .
Analyse Chemischer Reaktionen
Types of Reactions
APN-PEG4-tetrazine undergoes several types of chemical reactions, including:
Inverse Electron Demand Diels-Alder Reactions: The tetrazine moiety reacts with strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene to yield stable dihydropyridazine linkages.
Click Chemistry Reactions: The tetrazine group participates in click chemistry reactions, particularly with molecules containing trans-cyclooctene groups.
Common Reagents and Conditions
Major Products
The major products formed from these reactions are stable dihydropyridazine linkages, which are valuable in bioconjugation applications .
Wissenschaftliche Forschungsanwendungen
APN-PEG4-tetrazine has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of APN-PEG4-tetrazine involves its participation in inverse electron demand Diels-Alder reactions with strained alkenes . The tetrazine moiety reacts with trans-cyclooctene groups to form stable dihydropyridazine linkages. This reaction is highly selective and occurs under mild conditions, making it suitable for bioconjugation applications . The polyethylene glycol spacer enhances the solubility and biocompatibility of the compound, facilitating its use in biological systems .
Vergleich Mit ähnlichen Verbindungen
APN-PEG4-tetrazine can be compared with other similar compounds such as:
APN-PEG36-tetrazine: An analog of this compound with a longer polyethylene glycol spacer, which may offer enhanced solubility and biocompatibility.
Fmoc-8-amino-3,6-dioxaoctanoic acid: A cleavable ADC linker used in the synthesis of antibody-drug conjugates.
EMCS (6-Maleimidohexanoic acid N-hydroxysuccinimide ester): A heterobifunctional crosslinking agent used in the preparation of hapten conjugates and enzyme immune conjugates.
This compound is unique due to its combination of an aliphatic primary amine, a polyethylene glycol spacer, and a reactive tetrazine moiety, which provides high selectivity and efficiency in bioconjugation reactions .
Eigenschaften
Molekularformel |
C30H33N7O6 |
|---|---|
Molekulargewicht |
587.6 g/mol |
IUPAC-Name |
4-(2-cyanoethynyl)-N-[2-[2-[2-[2-[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propoxy]ethoxy]ethoxy]ethoxy]ethyl]benzamide |
InChI |
InChI=1S/C30H33N7O6/c31-12-1-2-24-3-9-27(10-4-24)30(39)32-13-15-41-17-19-43-21-20-42-18-16-40-14-11-28(38)33-22-25-5-7-26(8-6-25)29-36-34-23-35-37-29/h3-10,23H,11,13-22H2,(H,32,39)(H,33,38) |
InChI-Schlüssel |
GBNWDBHIIMJYSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CNC(=O)CCOCCOCCOCCOCCNC(=O)C2=CC=C(C=C2)C#CC#N)C3=NN=CN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


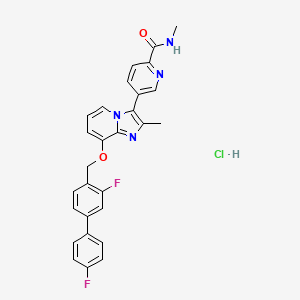
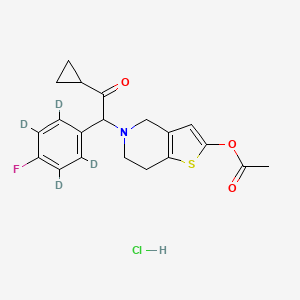

![(2S,2'S)-4,4'-Dithiobis[2-aminobutanoic-3,3,4,4-d4 Acid]; [S-(R*,R*)]-4,4'-Dithiobis[2-amino-butanoic-3,3,4,4-d4 Acid](/img/structure/B12417413.png)
